2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone
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Overview
Description
2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H5ClF3NO3 It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone typically involves the nitration of 2-chloro-4-(trifluoromethyl)acetophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups such as nitro and trifluoromethyl makes the aromatic ring less reactive towards electrophilic substitution reactions.
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Scientific Research Applications
2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-nitro-4-(trifluoromethyl)benzene: Similar structure but lacks the ethanone moiety.
2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanone: Contains an additional chloro group.
Uniqueness
2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both nitro and trifluoromethyl groups makes it a valuable intermediate in organic synthesis and a candidate for drug development .
Properties
Molecular Formula |
C9H5ClF3NO3 |
---|---|
Molecular Weight |
267.59 g/mol |
IUPAC Name |
2-chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5ClF3NO3/c10-4-8(15)6-2-1-5(9(11,12)13)3-7(6)14(16)17/h1-3H,4H2 |
InChI Key |
WZJCPSMYAOZRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)CCl |
Origin of Product |
United States |
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